2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 863448-12-8
VCID: VC7460759
InChI: InChI=1S/C21H27N5O4/c1-21(2,3)26-19-15(11-24-26)20(28)25(13-23-19)12-18(27)22-9-8-14-6-7-16(29-4)17(10-14)30-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,22,27)
SMILES: CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Molecular Formula: C21H27N5O4
Molecular Weight: 413.478

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

CAS No.: 863448-12-8

Cat. No.: VC7460759

Molecular Formula: C21H27N5O4

Molecular Weight: 413.478

* For research use only. Not for human or veterinary use.

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide - 863448-12-8

Specification

CAS No. 863448-12-8
Molecular Formula C21H27N5O4
Molecular Weight 413.478
IUPAC Name 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C21H27N5O4/c1-21(2,3)26-19-15(11-24-26)20(28)25(13-23-19)12-18(27)22-9-8-14-6-7-16(29-4)17(10-14)30-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,22,27)
Standard InChI Key ZZVLHRXIVKEQSN-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Introduction

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic heterocyclic molecule of interest due to its potential biological and pharmacological properties. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors and antimicrobial agents.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from pyrazole derivatives. Below is a generalized synthetic pathway:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Reacting hydrazine derivatives with β-keto esters forms the pyrazole ring.

    • Cyclization with urea or guanidine derivatives introduces the pyrimidine moiety.

  • Introduction of Substituents:

    • Tert-butylation at the first position is achieved through alkylation.

    • The acetamide side chain is introduced via amide coupling reactions.

  • Final Modifications:

    • The 3,4-dimethoxyphenylethyl group is attached through nucleophilic substitution or reductive amination.

Analytical Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies chemical shifts corresponding to functional groups (e.g., tert-butyl protons).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups like amides (C=O stretching) and ethers (C-O stretching).
Elemental AnalysisVerifies the compound's empirical formula.

Potential Applications

The compound's structure suggests several potential applications in drug discovery:

  • Pharmacological Research:

    • As a scaffold for designing kinase inhibitors.

    • For exploring its role as an anti-inflammatory agent.

  • Material Science:

    • Due to its heterocyclic nature, it may serve as a precursor for advanced materials.

  • Synthetic Chemistry:

    • As an intermediate in the synthesis of more complex molecules.

Challenges and Future Directions

While promising, challenges remain in fully characterizing and optimizing this compound for practical applications:

  • Limited Data: More experimental studies are required to elucidate its biological activity.

  • Solubility Issues: Modifications may be needed to improve its aqueous solubility for biological assays.

  • Toxicity Studies: Comprehensive toxicity profiling is essential before advancing to preclinical trials.

Future research could focus on derivatization of this scaffold to enhance its activity profile or exploring its interactions with biological targets using computational methods such as molecular docking.

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